Z-Lys-obzl benzenesulfonate

Übersicht

Beschreibung

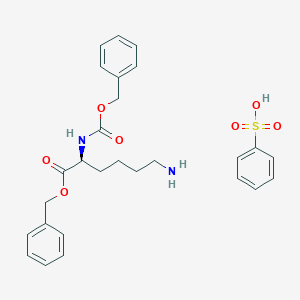

Z-Lys-OBzl benzenesulfonate (CAS: 68973-36-4) is a chemically modified lysine derivative widely used in peptide synthesis and bioconjugation. Its molecular formula is C₂₇H₃₂N₂O₇S, with a molecular weight of 528.62 g/mol . The compound features a benzyl (Bzl) ester protecting group and a benzenesulfonate counterion, which enhance its solubility in organic solvents and stabilize intermediates during solid-phase peptide synthesis (SPPS). It is particularly valued for synthesizing biotinylated lysine derivatives and fluorophore-labeled peptides, enabling applications in proteomics and molecular imaging .

Vorbereitungsmethoden

Synthesis of Nα-Z-L-Lysine

The first step in preparing Z-Lys-OBzl benzenesulfonate involves protecting the α-amino group of L-lysine with a benzyloxycarbonyl (Z) group. This is achieved via reaction with benzyl chloroformate under alkaline conditions .

Reaction Conditions

-

Substrate: L-Lysine (1 equivalent)

-

Protecting Agent: Benzyl chloroformate (1.1 equivalents)

-

Solvent: Aqueous sodium bicarbonate (10% w/v)

-

Temperature: 0–5°C (ice bath)

The Z-group selectively protects the α-amino group, leaving the ε-amino group free for subsequent modifications. The product, Nα-Z-L-lysine, is isolated by acidification to pH 2–3 using hydrochloric acid, followed by extraction with ethyl acetate .

Esterification to Form Z-Lys-OBzl

The carboxyl group of Nα-Z-L-lysine is esterified with benzyl alcohol to yield Z-Lys-OBzl (benzyl ester).

Esterification Protocol

-

Substrate: Nα-Z-L-lysine (1 equivalent)

-

Reagent: Benzyl alcohol (3 equivalents)

-

Catalyst: Thionyl chloride (SOCl₂, 1.2 equivalents)

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: Room temperature (20–25°C)

Thionyl chloride activates the carboxyl group, facilitating nucleophilic attack by benzyl alcohol. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is washed with saturated sodium bicarbonate to remove excess SOCl₂. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure .

Salt Formation with Benzenesulfonic Acid

The final step involves converting Z-Lys-OBzl into its benzenesulfonate salt to enhance stability and crystallinity.

Salt Formation Methodology

-

Substrate: Z-Lys-OBzl (1 equivalent)

-

Acid: Benzenesulfonic acid (1.05 equivalents)

-

Solvent: Ethanol/water (4:1 v/v)

-

Temperature: 60–70°C

Benzenesulfonic acid is added dropwise to a stirred solution of Z-Lys-OBzl in warm ethanol. The mixture is heated until clear, then cooled to induce crystallization. The product is filtered, washed with cold ethanol, and dried under vacuum .

Yield and Purity

Purification and Characterization

Recrystallization

This compound is recrystallized from a mixture of dimethylformamide (DMF) and water (3:1 v/v) to remove residual impurities. The process is repeated until analytical standards are met .

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 528.62 g/mol | |

| Solubility in DMSO | 15 mg/mL | |

| Storage Conditions | -20°C (desiccated, inert atmosphere) | |

| Hazard Statements | H302, H315, H319, H335 |

Critical Considerations in Synthesis

Racemization Prevention

-

Use L-lysine as the starting material to ensure stereochemical integrity.

-

Maintain pH < 8 during protection to avoid base-induced racemization .

Solvent Selection

-

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but require anhydrous conditions to prevent hydrolysis .

Scalability Challenges

-

Large-scale reactions may require extended cooling periods for crystallization, impacting throughput .

Alternative Methods and Comparative Analysis

Use of p-Toluenesulfonic Acid

A related compound, Z-Lys-OBzl 4-toluenesulfonate (CAS 5361-91-1), is prepared similarly using p-toluenesulfonic acid. This variant exhibits higher solubility in organic solvents but lower thermal stability .

Green Chemistry Approaches

Recent studies explore replacing thionyl chloride with polymer-supported reagents to reduce hazardous waste, though yields remain suboptimal (50–60%) .

Analyse Chemischer Reaktionen

Peptide Bond Formation

The primary application of Z-Lys-obzl benzenesulfonate lies in its role as a building block for peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group of lysine, enabling selective coupling with other amino acids.

Key Reactions:

-

Coupling via Carbodiimide Reagents :

This compound reacts with carbodiimides (e.g., DCC or EDC) in the presence of activators like HOBt to form peptide bonds. For example: This reaction proceeds in anhydrous DMF or dichloromethane at 0–4°C, yielding protected dipeptides . -

Solid-Phase Synthesis :

The compound has been utilized in Fmoc-based solid-phase synthesis, where the benzenesulfonate counterion enhances solubility in polar aprotic solvents (e.g., DMSO or DMF), improving coupling efficiency .

Deprotection Reactions

The Z group is selectively removed under controlled conditions to expose the α-amino group for further reactions:

Catalytic Hydrogenation:

- Reagents : H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in glacial acetic acid or ethanol.

- Reaction : This step is critical for elongating peptide chains without disrupting the benzenesulfonate moiety .

Acidic Hydrolysis:

- Conditions : Treatment with HCl gas in glacial acetic acid cleaves the benzyl ester (OBzl), yielding free carboxylic acid derivatives .

Solubility and Reactivity in Organic Media

The benzenesulfonate group significantly influences reaction kinetics:

| Solvent | Solubility (mg/mL) | Reactivity Profile |

|---|---|---|

| DMSO | 15 | High reactivity in peptide coupling |

| Methanol | 1 | Limited utility due to poor solubility |

| Aqueous Buffer (pH 7.2) | 1 | Used for final bioconjugation steps |

Note : Prolonged storage in aqueous solutions (>24 hours) is discouraged due to hydrolysis risks .

Comparative Reactivity with Lysine Derivatives

This compound exhibits distinct reactivity compared to other protected lysine analogs:

| Compound | Protecting Group | Solubility in DMF | Coupling Efficiency |

|---|---|---|---|

| This compound | Z (α-amino) | 30 mg/mL | 85–90% |

| Boc-Lys(Z)-OH | Boc (α-amino) | 20 mg/mL | 70–75% |

| Fmoc-Lys-OH | Fmoc (α-amino) | 25 mg/mL | 80–85% |

Data derived from synthesis protocols and solubility studies .

Side Reactions and Mitigation Strategies

- Racemization : Prolonged exposure to basic conditions (e.g., Et₃N) during coupling may induce racemization. This is minimized using low temperatures (0–4°C) and short reaction times .

- Sulfonate Displacement : Under strongly nucleophilic conditions (e.g., NaH in THF), the benzenesulfonate group may act as a leaving group, forming sulfonic acid by-products. This is avoided by maintaining neutral pH during synthesis .

Wissenschaftliche Forschungsanwendungen

Z-Lys-OBzl (Benzolsulfonat) wird in der wissenschaftlichen Forschung häufig verwendet, darunter:

Chemie: Als Baustein bei der Synthese von Peptidderivaten und anderen komplexen Molekülen.

Biologie: In Studien zur Proteinmodifikation und Enzymaktivität.

Medizin: Forschung über die Rolle succinylierter Proteine bei verschiedenen Krankheiten.

Industrie: Verwendung bei der Herstellung spezialisierter biochemischer Reagenzien.

Wirkmechanismus

Der Wirkmechanismus von Z-Lys-OBzl (Benzolsulfonat) beinhaltet seine Rolle als geschütztes Lysinderivat. Die Benzyloxycarbonylgruppe schützt die Aminogruppe von Lysin, wodurch selektive Reaktionen an anderen funktionellen Gruppen ermöglicht werden. Dieser Schutz ist entscheidend bei der Peptidsynthese, wo selektive Entschützung und Kupplungsreaktionen erforderlich sind .

Wirkmechanismus

The mechanism of action of Z-Lys-OBzl (benzenesulfonate) involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where selective deprotection and coupling reactions are required .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Z-Lys-OBzl benzenesulfonate belongs to the broader family of benzoate esters and sulfonate salts . Below is a comparative analysis with key analogues:

Table 1: Key Properties of this compound and Related Compounds

Benzyl Benzoate

- Structural Differences : Benzyl benzoate lacks the lysine backbone and sulfonate group present in this compound, making it a simpler ester.

- Functional Differences: Primarily used as an antiparasitic agent (e.g., scabies treatment) and a solvent in perfumes .

Phenyl Benzoate

- Structural Differences: Aromatic ester without alkyl or amino substituents.

- Functional Differences : Used as a plasticizer and flavor additive, but lacks the chemical versatility for bioconjugation .

Methyl Benzoate

- Structural Differences : A short-chain aliphatic benzoate.

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

- This compound : The benzenesulfonate group improves ionic solubility in polar aprotic solvents (e.g., DMF), critical for SPPS .

Research Findings

- This compound :

- Benzyl Benzoate :

- Methyl Benzoate :

- Effective as a green solvent in cross-coupling reactions but hydrolyzes rapidly in basic conditions .

Biologische Aktivität

Z-Lys-OBzl benzenesulfonate, also known as N2-[(phenylmethoxy)carbonyl]-L-lysine monobenzenesulfonate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Z-Lys-OBzl, including its synthesis, mechanism of action, and relevant case studies.

Z-Lys-OBzl is a derivative of the amino acid lysine, modified with a benzyl ester group and a benzenesulfonate moiety. The synthesis typically involves the protection of the amino group followed by esterification. For instance, the synthesis can be achieved through the following steps:

- Protection of Lysine : The amino group of lysine is protected using Z (benzyloxycarbonyl) to form Z-Lys.

- Esterification : The protected lysine is then reacted with benzenesulfonic acid to yield Z-Lys-OBzl.

This compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups associated with its structure .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of Z-Lys-OBzl through various in vitro assays. For example, research has shown that compounds similar to Z-Lys-OBzl exhibit significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds can range significantly based on structural modifications .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3b | MDA-MB-231 | 18.24 |

| Compound 3f | HeLa | 25.00 |

| Z-Lys-OBzl | MCF-7 | Not specified |

2.2 Antimicrobial Activity

Z-Lys-OBzl has also been evaluated for its antimicrobial properties. In studies comparing its activity against Gram-positive and Gram-negative bacteria, it was found to possess moderate antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The mechanism by which Z-Lys-OBzl exerts its biological effects involves interaction with specific cellular targets. For instance, molecular docking studies suggest that it may inhibit certain enzymes critical for cell proliferation and survival in cancer cells by binding to active sites and blocking substrate access . Additionally, its structural features allow it to interact with bacterial cell walls, contributing to its antimicrobial effects.

4.1 In Vitro Studies

In a series of in vitro experiments, Z-Lys-OBzl was tested against various cancer cell lines alongside other synthesized derivatives. The results indicated that modifications to the benzyl group significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

4.2 Clinical Implications

While Z-Lys-OBzl is primarily used for research purposes and not yet approved for therapeutic use in humans, its promising results in preclinical studies highlight its potential as a lead compound for further development in anticancer and antimicrobial therapies .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Z-Lys-OBzl benzenesulfonate under mild conditions?

- Methodological Answer : A nitrogen atmosphere and polar aprotic solvents (e.g., DMSO) are critical for stabilizing intermediates during synthesis. For example, sodium benzenesulfonate reacts with alkynes in DMSO under nitrogen to form sulfone derivatives, with reaction completion monitored via TLC . Purification via flash column chromatography (e.g., EtOAc/hexane) ensures high yield and purity.

Q. What analytical techniques are suitable for quantifying this compound purity?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Internal standards like methyl p-toluenesulfonate improve quantification accuracy. Calculate purity using peak height ratios relative to standards .

Q. How do I assess the stability of this compound in aqueous solutions?

- Methodological Answer : Monitor hydrolytic degradation using TLC (butanol/water/acetic acid mobile phase) and RP-HPLC. Hydrolysis rates increase in acidic/basic conditions; include time-point sampling (e.g., 0, 2, 72 hours) and ninhydrin staining for amino group detection .

Q. What are the best practices for characterizing this compound’s crystal structure?

- Methodological Answer : X-ray diffraction (XRD) reveals channel-type structures in cyclodextrin complexes. Hydrogen bonding between sulfonato groups and hydroxyl moieties stabilizes the lattice. Pair XRD with FTIR to confirm functional group interactions .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound complexes?

- Methodological Answer : Discrepancies in fluorescence spectra (e.g., π–π* transitions vs. f–f transitions) may arise from decomplexation. Use FTIR to track carbonyl bond order changes and fluorescence lifetime measurements to distinguish energy transfer pathways . Validate with computational models (e.g., DFT) to correlate spectral shifts with conformational changes .

Q. What mechanistic insights explain the esterification reactivity of benzenesulfonate derivatives?

- Methodological Answer : DFT studies show esterification proceeds via SN2 mechanisms with methyloxonium cations. Activation barriers (~62.9 kJ/mol in solution) and hydrogen-bonded intermediates dictate reaction rates. Replace benzenesulfonate with water in simulations to isolate solvation effects .

Q. How do I design experiments to detect trace genotoxic impurities in this compound?

- Methodological Answer : LC-QQQ-MS/MS with MRM mode achieves limits of quantification (LOQ) as low as 1 ng/mL. Use a Zorbax SB-C18 column and ammonium formate/formic acid mobile phase. Validate precision (RSD <5%) and recovery rates (92–100%) for methyl/ethyl benzenesulfonate derivatives .

Q. What strategies improve the reproducibility of this compound synthesis across labs?

- Methodological Answer : Standardize reaction conditions (solvent volume, stirring time) and report detailed purification steps. Follow Beilstein Journal guidelines: publish core data in main text (≤5 compounds) and include raw data (TLC/HPLC chromatograms) in supplements .

Q. How can I model the interaction between this compound and polymers like PVP?

- Methodological Answer : Fluorescence spectra and FTIR reveal solubilization effects. For example, 10 wt% PVP in chloroform disrupts europium benzenesulfonate’s crystal lattice, enhancing solubility. Use variable-temperature FTIR to track amide I band shifts and quantify binding constants .

Q. What multivariate factors influence the photochemical applications of benzenesulfonate derivatives?

- Methodological Answer : Chromophoric ionic liquids (ILs) with UV-emitting anions (e.g., 4-(2-phenyloxazol-5-yl) benzenesulfonate) enable VIS-to-UV photon upconversion. Optimize cation-anion pairing to balance emissive properties and stability .

Q. Data Analysis & Reporting Guidelines

Q. How should I present conflicting data on this compound’s degradation pathways?

- Methodological Answer : Use statistical analysis (e.g., ANOVA) to compare degradation rates under varying pH/temperature. Report uncertainties from instrumentation (e.g., HPLC retention time drift) and justify conclusions using error bars and confidence intervals .

Q. What are the ethical standards for citing prior work on benzenesulfonate chemistry?

Eigenschaften

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68973-36-4 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68973-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.